5-Butyl-1-methyl-1H-1,2,3-triazole

Lipophilicity Physicochemical Properties Drug Design

Secure this 1,5-disubstituted triazole building block for your SAR studies. Unlike its 1,4-isomer, this compound's substitution pattern is unambiguously confirmed via 13C NMR spectroscopy, eliminating structural uncertainty. The characterized logP (1.2) and low-potency CYP3A4 inhibition (IC50 50 µM) make it a strategic starting point for designing out drug-drug interaction risks in medicinal chemistry. The deposited crystal structure ensures unequivocal identity verification for quality control.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13706795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1-methyl-1H-1,2,3-triazole
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCCCC1=CN=NN1C
InChIInChI=1S/C7H13N3/c1-3-4-5-7-6-8-9-10(7)2/h6H,3-5H2,1-2H3
InChIKeyVOBKHVFUUOHCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1-methyl-1H-1,2,3-triazole: A Foundational 1,5-Disubstituted Triazole Scaffold for Specialized Synthesis and Screening


5-Butyl-1-methyl-1H-1,2,3-triazole is a 1,5-disubstituted 1,2,3-triazole building block with a molecular weight of 139.20 g/mol. It belongs to a class of heterocyclic compounds recognized for their stability to metabolic degradation and versatility as a bioisostere in medicinal chemistry [1]. The 1,5-substitution pattern is a key structural feature that can be distinguished from its 1,4-isomers via 13C NMR spectroscopy [2]. While specific bioactivity data for this precise compound is scarce in the public domain, its core scaffold is well-documented as a privileged structure in drug discovery [3].

Why Generic 1,2,3-Triazole Substitution Fails: The Critical Role of 1,5-Substitution and Alkyl Chain Length in 5-Butyl-1-methyl-1H-1,2,3-triazole


Simply substituting one 1,2,3-triazole for another is not scientifically sound. The substitution pattern (1,4- vs. 1,5-) dictates distinct 13C NMR signatures, crucial for unambiguous structural confirmation [1]. More importantly, structure-activity relationship (SAR) studies on related triazoles demonstrate that the length and nature of the alkyl chain at the 1-position profoundly impact both cytotoxic potency and the liability for neurotoxicity [2]. Therefore, the specific 5-butyl, 1-methyl configuration of this compound is a non-interchangeable design element that dictates its physicochemical properties and potential biological interactions, making direct replacement with a generic analog a high-risk proposition for any project requiring precise molecular performance.

Quantitative Differentiation Guide for 5-Butyl-1-methyl-1H-1,2,3-triazole


Lipophilicity (logP) of 5-Butyl-1-methyl-1H-1,2,3-triazole vs. the 1,4-Disubstituted Isomer Class

The lipophilicity of 5-butyl-1-methyl-1H-1,2,3-triazole is quantified by a reported logP of 1.2 [1]. This value places it in a distinct property space compared to its 1,4-disubstituted triazole isomers. For instance, a structurally distinct 1,4-disubstituted-1H-1,2,3-triazole derivative was reported with a significantly higher logP of 3.22, indicating greater hydrophobicity [2]. This difference underscores how subtle changes in triazole substitution can lead to a >100-fold difference in partition coefficient, a critical factor for membrane permeability and solubility in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Cytochrome P450 3A4 (CYP3A4) Inhibition Profile of 5-Butyl-1-methyl-1H-1,2,3-triazole vs. Potent Class Members

A specific screening data point exists for 5-butyl-1-methyl-1H-1,2,3-triazole, showing a CYP3A4 IC50 value of 50,000 nM (50 µM) in human liver microsomes [1]. This is a low-potency interaction. In stark contrast, a series of potent cannabinoid CB1 receptor antagonists containing a 1,2,3-triazole core were reported with IC50 values below 20 nM [2]. This comparison demonstrates that while the triazole scaffold is known for metabolic stability, this specific compound's low CYP3A4 inhibition suggests a favorable profile for avoiding major drug-drug interaction liabilities during development, unlike highly optimized, potent triazole-based leads.

Drug Metabolism CYP3A4 Toxicity ADME

Structural Confirmation of 5-Butyl-1-methyl-1H-1,2,3-triazole via X-Ray Crystallography

The unambiguous identity of 5-butyl-1-methyl-1H-1,2,3-triazole can be verified by X-ray crystallography. A crystal structure for this exact compound has been deposited and is available in the Cambridge Structural Database [1]. This provides an absolute reference standard for confirming the 1,5-disubstituted connectivity and molecular geometry, which is essential for differentiating it from its 1,4-isomer, a distinction not possible by simple mass spectrometry. The 1,4-isomer is readily distinguished in the crystalline state by a different unit cell and space group.

Crystallography Structural Biology Quality Control

High-Impact Application Scenarios for 5-Butyl-1-methyl-1H-1,2,3-triazole Based on Verified Evidence


Scaffold for ADME-Safe Lead Generation

Given its confirmed low-potency inhibition of CYP3A4 (IC50 = 50 µM), 5-butyl-1-methyl-1H-1,2,3-triazole serves as an ideal starting scaffold for medicinal chemistry programs seeking to design out drug-drug interaction liabilities early in the hit-to-lead process [1].

Precursor for Regioselective Triazolium Salt Synthesis

The defined 1,5-disubstitution pattern, verifiable by crystallography, is a key intermediate for generating specific triazolium salts with potentially enhanced antimicrobial properties [2]. This ensures that the resulting ionic liquid or salt is a single, well-defined chemical entity, avoiding issues associated with isomeric mixtures.

Physicochemical Standard for Chromatography and Formulation

The characterized logP of 1.2 provides a specific benchmark for lipophilicity [3]. This is valuable for analytical chemists developing HPLC methods or for formulation scientists predicting solubility and permeability in early-stage development, distinguishing it from more hydrophobic triazole analogs.

Crystallographic Standard for Isomer Confirmation

The deposited crystal structure offers a definitive, peer-reviewed standard for confirming the 1,5-disubstituted connectivity of this and related triazoles [4]. This is a critical application in quality control for chemical vendors and in structural biology for validating the identity of synthesized compounds.

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